2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate
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Overview
Description
2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate is a complex organic compound that belongs to the class of esters. Esters are commonly found in fats and oils and are known for their distinctive fragrances. This compound is characterized by its long-chain fatty acid esters, which are derived from myristic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate typically involves esterification reactions. The process begins with the reaction of myristic acid with a suitable alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to form myristic acid and the corresponding alcohol.
Oxidation: Oxidizing the alcohol groups to form carboxylic acids.
Reduction: Reducing the ester groups to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Myristic acid and the corresponding alcohol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and cell membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ester bonds can be hydrolyzed by enzymes, releasing myristic acid and other metabolites that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Glycerol tristearate: Another ester with long-chain fatty acids.
Glycerol trimyristate: Similar structure but with different fatty acid chains.
Glycerol tripalmitate: Contains palmitic acid instead of myristic acid.
Uniqueness
2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate is unique due to its specific combination of myristic acid esters and its potential applications in various fields. Its structure allows for specific interactions with biological membranes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68818-68-8 |
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Molecular Formula |
C48H92O7 |
Molecular Weight |
781.2 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-4-tetradecanoyloxy-3-(tetradecanoyloxymethyl)butyl] tetradecanoate |
InChI |
InChI=1S/C48H92O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-45(50)53-41-40-48(42-49,43-54-46(51)38-35-32-29-26-23-20-17-14-11-8-5-2)44-55-47(52)39-36-33-30-27-24-21-18-15-12-9-6-3/h49H,4-44H2,1-3H3 |
InChI Key |
AEQCVZZDIWEQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCC(CO)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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